molecular formula C23H23N3O B11163623 (4-Benzhydrylpiperazino)(2-pyridyl)methanone

(4-Benzhydrylpiperazino)(2-pyridyl)methanone

Cat. No.: B11163623
M. Wt: 357.4 g/mol
InChI Key: GPKSDPROUKCXJY-UHFFFAOYSA-N
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Description

(4-Benzhydrylpiperazino)(2-pyridyl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzhydrylpiperazino)(2-pyridyl)methanone typically involves the reaction of benzhydrylpiperazine with a pyridyl-containing reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to achieve optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Benzhydrylpiperazino)(2-pyridyl)methanone can undergo several types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of (4-Benzhydrylpiperazino)(2-pyridyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzhydrylpiperazino)(2-pyridyl)methanol
  • (4-Benzhydrylpiperazino)(2-pyridyl)ethanone
  • (4-Benzhydrylpiperazino)(3-pyridyl)methanone

Uniqueness

(4-Benzhydrylpiperazino)(2-pyridyl)methanone is unique due to its specific structural features, which may confer distinct pharmacological properties compared to similar compounds. Its unique combination of the benzhydrylpiperazine and pyridyl moieties may result in specific interactions with biological targets, leading to unique therapeutic potential.

Properties

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-pyridin-2-ylmethanone

InChI

InChI=1S/C23H23N3O/c27-23(21-13-7-8-14-24-21)26-17-15-25(16-18-26)22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,22H,15-18H2

InChI Key

GPKSDPROUKCXJY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=N4

Origin of Product

United States

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